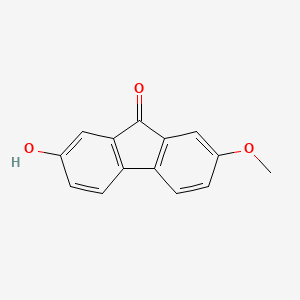
2-Hydroxy-7-methoxy-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-7-methoxy-9H-fluoren-9-one: is a chemical compound belonging to the fluorenone family Fluorenones are known for their unique structural properties, which include a fused ring system that imparts significant stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methoxy-9H-fluoren-9-one typically involves the introduction of hydroxy and methoxy groups onto the fluorenone core. One common method is the hydroxylation of 7-methoxy-9H-fluoren-9-one using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, where the starting material, 7-methoxy-9H-fluoren-9-one, is subjected to oxidative conditions in the presence of industrial oxidants like potassium permanganate or chromium trioxide. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7-methoxy-9H-fluoren-9-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the fluorenone core can be reduced to form a corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of fluorenone, such as fluorenone ketones, fluorenone alcohols, and substituted fluorenones with different functional groups.
Scientific Research Applications
2-Hydroxy-7-methoxy-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-methoxy-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-9-fluorenone: Similar in structure but lacks the methoxy group, which may result in different reactivity and applications.
7-Methoxy-9H-fluoren-9-one:
2,7-Dihydroxy-9-fluorenone: Contains two hydroxy groups, which may enhance its reactivity and biological activity.
Uniqueness
2-Hydroxy-7-methoxy-9H-fluoren-9-one is unique due to the presence of both hydroxy and methoxy groups, which impart distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
162138-07-0 |
|---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-hydroxy-7-methoxyfluoren-9-one |
InChI |
InChI=1S/C14H10O3/c1-17-9-3-5-11-10-4-2-8(15)6-12(10)14(16)13(11)7-9/h2-7,15H,1H3 |
InChI Key |
IARXWAWVAOSGNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















